[2,3'-Bipyridin]-6-ylmethanamine
Description
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(6-pyridin-3-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7,12H2 |
InChI Key |
CMZJBDBBCFRXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CN |
Origin of Product |
United States |
The Strategic Significance of Functionalized Bipyridine Scaffolds in Modern Chemical Synthesis and Design
Bipyridines are a class of organic compounds that have been extensively utilized as fundamental building blocks in numerous applications, including in the development of biologically active molecules, as ligands in transition-metal catalysis, and in the construction of supramolecular structures. mdpi.comnih.gov Their utility stems from their robust redox stability and the relative ease with which they can be functionalized. researchgate.net The introduction of various substituents onto the bipyridine skeleton is a key strategy for tuning the electronic and steric properties of the resulting molecules, thereby influencing their behavior in chemical reactions and their self-assembly into larger architectures. acs.org
Functionalized bipyridine scaffolds are crucial in the design of ligands for transition metal complexes. researchgate.netmdpi.com These complexes have found applications in diverse areas such as catalysis, where they can facilitate a wide array of chemical transformations, and in materials science for the development of light-emitting materials. taylorandfrancis.comnih.gov The ability to systematically modify the bipyridine structure allows for the fine-tuning of the properties of the resulting metal complexes, a critical aspect in the rational design of new catalysts and functional materials. nih.gov Synthetic methods for creating these functionalized bipyridines are varied and include metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings, as well as Ullmann and Wurtz-type homocoupling reactions. mdpi.comnih.gov
Distinctive Characteristics and Research Potential of the Aminomethyl Moiety Within 2,3 Bipyridin 6 Ylmethanamine Architectures
The presence of an aminomethyl group (-CH2NH2) at the 6-position of the [2,3'-bipyridine] scaffold introduces a unique set of properties and opens up new avenues for research. This primary amine provides an additional coordination site, transforming the bipyridine from a bidentate to a potentially tridentate or even higher-denticity ligand. This has significant implications for its coordination chemistry, allowing for the formation of more stable and structurally diverse metal complexes.
The aminomethyl group can also serve as a reactive handle for further synthetic modifications. For instance, it can be readily alkylated or acylated to introduce a wide variety of functional groups. This versatility is exemplified in the synthesis of pentadentate ligands like N,N-bis(2-pyridinylmethyl)-2,2'-bipyridine-6-methanamine (DPA-Bpy), which has been used to create iron(II) complexes that mimic the activity of the anticancer drug bleomycin. nih.gov The aminomethyl moiety can also be part of a more complex substituent, as seen in a podand bearing two flexible nitronyl-nitroxide arms, which can complex transition metals in different coordination geometries, thereby influencing the magnetic and electronic properties of the resulting complexes. nih.gov
Current Research Landscape and Future Trajectories for 2,3 Bipyridin 6 Ylmethanamine Chemistry
Strategic Disconnections and Retrosynthetic Pathways for the [2,3'-Bipyridine] Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comlibretexts.org For the [2,3'-bipyridine] core, the primary disconnection is the C-C bond between the two pyridine (B92270) rings. This leads to two main retrosynthetic strategies: the coupling of two different pyridine fragments (heterocoupling) or the coupling of two identical pyridine fragments (homocoupling).
The choice of disconnection dictates the forward synthetic plan. For instance, a disconnection between C2 of one pyridine ring and C3 of another suggests a cross-coupling reaction between a 2-halopyridine and a 3-pyridyl organometallic reagent, or vice versa. The specific functionalities on the pyridine precursors are strategically chosen to facilitate the desired coupling reaction and to allow for the subsequent introduction of the aminomethyl group at the 6-position.
Catalytic Coupling Reactions for Bipyridine Formation
The formation of the C-C bond between the two pyridine rings is most effectively achieved through metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable in modern organic synthesis. mdpi.com
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Negishi, Stille Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing biaryl and heterobiaryl systems, including bipyridines. acs.org
Suzuki Coupling: This reaction involves the coupling of a pyridylboronic acid or ester with a halopyridine, catalyzed by a palladium complex. mdpi.com The Suzuki-Miyaura protocol is of paramount importance for the synthesis of biaryl and heterobiaryl systems. acs.org While highly effective, a common challenge is the coordination of the bipyridine product to the palladium catalyst, which can decrease its activity. nih.gov Various modifications, such as the use of specific ligands like imidazolium (B1220033) salts, have been developed to overcome this issue and achieve high turnover numbers. mdpi.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, typically a pyridylzinc halide, which is coupled with a halopyridine in the presence of a palladium catalyst. mdpi.com This method has been successfully applied to the synthesis of 2,2'-bipyridine (B1663995) derivatives and complements other coupling strategies. mdpi.compreprints.org
Stille Coupling: The Stille reaction employs an organotin reagent (stannylpyridine) to couple with a halopyridine. mdpi.com While effective, the toxicity of organotin compounds is a significant drawback. bohrium.com
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Organometallic Reagent | Halide Partner | Catalyst System (Example) | Advantages | Disadvantages |
| Suzuki | Pyridylboronic acid/ester | Bromopyridine, Chloropyridine | Pd(OAc)₂ with ligands | Commercially available and stable reagents, mild reaction conditions. mdpi.com | Potential for catalyst inhibition by the bipyridine product. nih.gov |
| Negishi | Pyridylzinc halide | Bromopyridine | Pd(dba)₂ with XPhos | High reactivity and functional group tolerance. mdpi.compreprints.org | Organozinc reagents can be moisture-sensitive. |
| Stille | Stannylpyridine | Bromopyridine | PdCl₂(PPh₃)₂ | High reactivity. mdpi.com | Toxicity of organotin reagents. bohrium.com |
Nickel-Mediated Homocoupling Approaches for Bipyridine Synthesis
Nickel-catalyzed reactions provide a cost-effective alternative to palladium for the synthesis of bipyridines, particularly for symmetrical derivatives through homocoupling of halopyridines. researchgate.net These reactions typically employ a nickel(II) salt in the presence of a reducing agent like zinc powder. researchgate.netresearchgate.net Ligand-free conditions have also been developed, simplifying the reaction setup. researchgate.net Nickel-catalyzed reductive couplings have been shown to be effective for producing both symmetrical and unsymmetrical 2,2'-bipyridines. mdpi.com
Electrochemical Methods in Bipyridine Functionalization
Electrochemical synthesis is emerging as a green and promising approach for bipyridine synthesis, avoiding the need for chemical oxidants or reductants. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines has been reported to be an efficient method. mdpi.combohrium.com These reactions can be performed in an undivided cell using a sacrificial anode, such as zinc or iron. mdpi.combohrium.com Electrochemical methods can also be applied to the functionalization of bipyridines, for example, through the generation of bipyridine radical cations at an electrode surface. nih.gov
Introduction and Derivatization of the Aminomethyl Group at the 6-Position
Once the [2,3'-bipyridine] core is assembled, the next critical step is the introduction of the aminomethyl group at the 6-position of the 2-substituted pyridine ring.
Selective Aminomethylation Reactions and Precursor Functionalization
Direct aminomethylation of the bipyridine core can be challenging due to the potential for multiple reaction sites. Therefore, a more common strategy involves the functionalization of a precursor at the desired position, which is then converted to the aminomethyl group.
One approach is to start with a precursor that already contains a suitable functional group at the 6-position, such as a methyl or halomethyl group. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be synthesized and then selectively functionalized. orgsyn.org Radical halogenation of a methyl group can introduce a handle for subsequent nucleophilic substitution with an amine or a protected amine equivalent. orgsyn.org Alternatively, a hydroxymethyl group can be converted to a leaving group (e.g., mesylate or tosylate) and then displaced by an amine.
Another strategy involves the direct C-H aminomethylation of the pyridine ring. While challenging, methods for the aminomethylation of aromatic compounds are being developed, which could potentially be applied to bipyridine systems. frontiersin.org
Advanced Strategies for Chiral Induction in Aminomethyl Bipyridine Synthesis
The creation of specific stereoisomers of chiral amines is crucial, as the biological activity of enantiomers can differ significantly. For aminomethyl bipyridines, achieving high enantioselectivity is a key synthetic challenge. Advanced strategies predominantly rely on asymmetric catalysis and biocatalysis to install the chiral amine functionality with high fidelity.
Asymmetric Catalysis: Transition-metal catalysts armed with chiral ligands are at the forefront of creating stereogenic centers. researchgate.net While direct research on the asymmetric synthesis of [2,3'-Bipyridin]-6-ylmethanamine is limited, analogous transformations on similar substrates provide a clear blueprint. The most common approach involves the asymmetric reduction of a precursor imine or the related ketone. For instance, chiral iridium or rhodium complexes, modified with chiral phosphine (B1218219) ligands, can catalyze the hydrogenation of C=N or C=O bonds with high enantiomeric excess (e.e.). The choice of metal, ligand, and reaction conditions is critical for achieving optimal stereocontrol.
Another powerful technique is the use of chiral auxiliaries. Although this method is often stoichiometric and may require additional synthetic steps for attachment and removal, it can provide reliable stereochemical outcomes.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. nih.govnih.gov Enzymes operate under mild conditions and can provide exquisite stereocontrol, often leading to very high enantiomeric excesses. mdpi.com Key enzyme classes for this purpose include:
Transaminases (TAs): These enzymes, requiring pyridoxal-5'-phosphate (PLP) as a cofactor, transfer an amino group from a donor molecule (like isopropylamine) to a ketone precursor, in this case, (2,3'-bipyridin)-6-yl)carbonyl compound. mdpi.comresearchgate.net Extensive screening and engineering of transaminases have created a broad toolbox for accessing both (R)- and (S)-amines. researchgate.net
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines to form chiral amines. nih.gov They offer a direct route from pre-formed imines or can be used in one-pot reactions starting from a ketone and an amine source.
The application of these biocatalytic methods can significantly improve the efficiency and environmental footprint of synthesizing chiral aminomethyl bipyridines. mdpi.com
Table 1: Comparison of Chiral Induction Strategies for Aminomethyl Heterocycles
| Strategy | Catalyst/Enzyme | Precursor | Key Advantages | Potential Challenges | Representative e.e. |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Imine or Ketone | High turnover numbers, broad substrate scope. | Requires high-pressure H₂, expensive metal/ligand. | >95% |
| Biocatalytic Transamination | Transaminase (TA) | Ketone | High enantioselectivity, mild aqueous conditions, green. nih.govmdpi.com | Equilibrium limitations, substrate/enzyme compatibility. | >99% |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | Imine or Ketone + Amine | Avoids stoichiometric amine donors, excellent stereocontrol. nih.gov | Requires external cofactor regeneration system. | >99% |
Innovative Synthetic Approaches and Green Chemistry Principles in Bipyridine Synthesis
Innovative Synthetic Approaches:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful, atom-economical strategy for building and modifying the bipyridine framework. ingentaconnect.com Instead of pre-functionalizing pyridine rings with halides or other leaving groups, transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) can directly couple two C-H bonds or a C-H bond with a coupling partner. csic.esnih.gov For instance, palladium-catalyzed C-H arylation of pyridine N-oxides offers a modular route to unsymmetrically substituted bipyridines. rsc.orgnih.gov This approach simplifies synthetic sequences and reduces the generation of stoichiometric byproducts. mdpi.com
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.gov For pyridine and bipyridine synthesis, flow chemistry can enable the use of hazardous reagents or extreme conditions with greater control. nih.gov For example, a flow setup using a packed-bed reactor with a heterogeneous catalyst can facilitate high-temperature reactions safely and efficiently, often with reduced reaction times and simplified work-up procedures. nih.gov
Photocatalysis: Light-mediated reactions are emerging as a sustainable tool in organic synthesis. nih.gov Photocatalytic methods can enable novel transformations under mild conditions, such as the synthesis of bipyridines through radical-mediated cross-coupling reactions.
Green Chemistry Principles:
The synthesis of bipyridine derivatives is increasingly being optimized to adhere to green chemistry principles. Key areas of improvement include:
Catalyst Choice: Shifting from stoichiometric reagents (like copper in classical Ullmann couplings) to highly efficient catalytic systems (e.g., palladium-based cross-couplings) minimizes metal waste. mdpi.com However, even catalytic methods like Stille coupling are being scrutinized due to the high toxicity of organotin reagents. mdpi.com This has led to the increased adoption of greener alternatives like Suzuki and Negishi couplings. mdpi.com
Solvent Selection: Reducing or replacing hazardous organic solvents is a major goal. Research has explored using water, ionic liquids, or even solvent-free conditions for bipyridine synthesis.
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. C-H activation and certain cycloaddition strategies are inherently more atom-economical than traditional cross-coupling reactions that generate stoichiometric salt waste.
Energy Efficiency: The use of microwave-assisted synthesis or flow reactors can drastically reduce energy consumption compared to conventional heating methods over long reaction periods. nih.gov
Table 2: Comparison of Traditional vs. Innovative Bipyridine Synthesis Methods
| Method | Catalyst / Reagents | Solvents | Key Advantages | Green Chemistry Considerations |
|---|---|---|---|---|
| Traditional (Ullmann Coupling) | Stoichiometric Copper powder | High-boiling (e.g., DMF, sand) | Simplicity for symmetrical bipyridines. | High energy input, stoichiometric metal waste, difficult purification. |
| Traditional (Stille Coupling) | Pd catalyst, Organotin reagents | Anhydrous organic (e.g., Toluene, THF) | Reliable and versatile. | Uses highly toxic and persistent organotin reagents. mdpi.com |
| Innovative (C-H Activation) | Pd, Rh, or Ir catalyst | Greener solvents possible (e.g., alcohols) | High atom economy, fewer synthetic steps. rsc.orgingentaconnect.com | Often requires directing groups, catalyst loading can be high. |
| Innovative (Flow Chemistry) | Heterogeneous catalyst (e.g., Raney® Ni) | Alcohols, other low-boiling solvents | Enhanced safety, speed, and scalability; reduced waste. nih.gov | Initial setup cost, potential for clogging. |
By integrating these advanced chiral techniques and innovative, green methodologies, the synthesis of [2,3'-Bipyridin]-6-ylmethanamine and its derivatives can be achieved with greater efficiency, precision, and sustainability, paving the way for their broader application in science and technology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of [2,3'-Bipyridin]-6-ylmethanamine, providing detailed information about the hydrogen and carbon framework of the molecule.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial information on the chemical environment of the protons and carbons within the molecule. sigmaaldrich.comamazonaws.comcarlroth.com However, for a molecule with multiple aromatic rings and substituents like [2,3'-Bipyridin]-6-ylmethanamine, 1D spectra can exhibit complex coupling patterns and overlapping signals. Advanced two-dimensional (2D) NMR experiments are therefore indispensable for unambiguous assignments. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.eduyoutube.com For [2,3'-Bipyridin]-6-ylmethanamine, COSY spectra would delineate the spin systems within each pyridine ring, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comsdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). emerypharma.comsdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two pyridine rings and the methanamine substituent. For instance, correlations between the methylene (B1212753) protons of the methanamine group and the carbons of the pyridine ring would confirm their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This is instrumental in determining the stereochemistry and conformation of the molecule. For [2,3'-Bipyridin]-6-ylmethanamine, NOESY could reveal the spatial relationship between the protons on the two pyridine rings, providing insights into the dihedral angle between them.
Table 1: Representative ¹H and ¹³C NMR Data for Bipyridine Analogs Note: Actual chemical shifts for [2,3'-Bipyridin]-6-ylmethanamine would require experimental determination. The data below is illustrative for similar bipyridine structures and may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2' | Example: 8.5-8.7 | C-2' | C-3', C-4', C-6' |
| H-4' | Example: 7.8-8.0 | C-4' | C-2', C-3', C-5', C-6' |
| H-5' | Example: 7.3-7.5 | C-5' | C-3', C-4' |
| H-6' | Example: 8.6-8.8 | C-6' | C-2', C-4', C-5' |
| H-3 | Example: 7.9-8.1 | C-3 | C-2, C-4, C-5 |
| H-4 | Example: 7.7-7.9 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | Example: 7.2-7.4 | C-5 | C-3, C-4, C-6 |
| -CH₂- | Example: 3.9-4.1 | -CH₂- | C-6, C-5 |
| -NH₂ | Example: 1.5-2.5 (broad) | - | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of [2,3'-Bipyridin]-6-ylmethanamine. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can provide an unambiguous molecular formula, a critical piece of information for structural confirmation.
Furthermore, by employing techniques like tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be investigated. nih.gov The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For [2,3'-Bipyridin]-6-ylmethanamine, characteristic fragments would likely include the loss of the aminomethyl group, cleavage of the bond between the two pyridine rings, and other fragmentations specific to the bipyridine core. This analysis helps to piece together the molecular structure. miamioh.edu
Table 2: Expected HRMS Data for [2,3'-Bipyridin]-6-ylmethanamine
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | Calculated value | Experimental value | Molecular Ion |
| [M-NH₂]⁺ | Calculated value | Experimental value | Loss of amino group |
| [M-CH₂NH₂]⁺ | Calculated value | Experimental value | Loss of aminomethyl group |
| [C₅H₄N]⁺ | Calculated value | Experimental value | Pyridyl fragment |
| [C₁₀H₇N₂]⁺ | Calculated value | Experimental value | Bipyridyl fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions and Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of [2,3'-Bipyridin]-6-ylmethanamine.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. tudublin.ie Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. researchgate.netnih.gov For [2,3'-Bipyridin]-6-ylmethanamine, key vibrational bands would include:
N-H stretching: Typically in the range of 3300-3500 cm⁻¹, characteristic of the primary amine.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene group) are found just below 3000 cm⁻¹.
C=N and C=C stretching: These vibrations from the pyridine rings are expected in the 1400-1600 cm⁻¹ region. nih.gov
N-H bending: The bending vibration of the amine group usually appears around 1600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for [2,3'-Bipyridin]-6-ylmethanamine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N and C=C Stretch (pyridine rings) | 1400 - 1600 |
| N-H Bend (amine) | 1580 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org Conjugated systems, such as the bipyridine core of [2,3'-Bipyridin]-6-ylmethanamine, exhibit characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π → π* and n → π* transitions. pharmatutor.orglibretexts.org The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The bipyridine system is expected to show strong π → π* transitions. researchgate.netresearchgate.net
Integration of Multi-Spectroscopic Data for Complex Structure Elucidation and Confirmation
The ultimate confidence in the structure of [2,3'-Bipyridin]-6-ylmethanamine comes from the integration of data from all the aforementioned spectroscopic techniques. nih.gov While each method provides valuable pieces of the structural puzzle, their combination allows for a comprehensive and cross-validated elucidation. For instance, the molecular formula from HRMS provides a constraint for interpreting NMR and IR data. The connectivity information from 2D NMR experiments can be correlated with the fragmentation patterns observed in mass spectrometry. The functional groups identified by IR spectroscopy must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the solid-state structure from X-ray diffraction can be compared with the solution-state conformational information obtained from NOESY experiments. This integrated approach ensures a robust and reliable structural assignment.
Coordination Chemistry of 2,3 Bipyridin 6 Ylmethanamine As a Ligand
Rational Design of Multidentate Ligands Based on [2,3'-Bipyridin]-6-ylmethanamine
The [2,3'-Bipyridin]-6-ylmethanamine framework, featuring a reactive aminomethyl group on one of the pyridine (B92270) rings, serves as an excellent platform for the rational design of more complex multidentate ligands. The primary amine provides a synthetic handle for elaboration, allowing for the construction of ligands with higher denticity and tailored coordination environments.
Researchers have successfully synthesized potentially hexadentate ligands by reacting 2,2'-bipyridine-6-carbaldehyde, a precursor to the aminomethyl derivative, with various aliphatic diamines, followed by reduction. researchgate.net This strategy links two bipyridine-methyl units through a flexible aliphatic chain, creating ligands such as N,N'-bis(2,2'-bipyridin-6-ylmethyl)ethane-1,2-diamine (bmet) and its analogues with longer chains. researchgate.net This approach demonstrates that the aminomethyl group is a key building block for creating sophisticated, multi-armed chelators designed to encapsulate metal ions.
Further design strategies involve appending larger, powerful chelating agents to the bipyridine core via the methyl position. For instance, new ligands for lanthanide cations have been developed by attaching a diethylenetriamine (B155796) tetracarboxylic acid (DTTA) moiety to the C6 position of a 2,2'-bipyridine (B1663995). researchgate.neturfu.ru This combines the desirable photophysical properties of the bipyridine chromophore with the strong binding affinity of polyaminoacetic acids, creating water-soluble and stable lanthanide complexes. urfu.ru The design of such molecules underscores a modular approach where the bipyridine unit acts as a scaffold, and the substituent at the 6-position is modified to tune the ligand's properties for specific applications, such as creating luminescent materials or contrast agents for magnetic resonance imaging (MRI). urfu.runih.gov
Complexation with Transition Metal Ions
The bipyridine moiety is a classic chelating unit in transition metal chemistry, and the addition of a donor group at the 6-position, such as in [2,3'-Bipyridin]-6-ylmethanamine, introduces new layers of complexity and functionality. wikipedia.org These ligands can form stable complexes with a wide array of transition metals, including but not limited to cobalt, nickel, copper, zinc, ruthenium, and rhenium. researchgate.netdigitellinc.comnih.gov
Analysis of Metal-Ligand Binding Modes and Stoichiometries
The coordination of ligands derived from the (bipyridin-6-yl)methanamine scaffold varies depending on the metal ion and the specific structure of the ligand. The parent compound, 6-(aminomethyl)-2,2'-bipyridine (amb), and its derivatives typically act as bidentate or tridentate N-donor ligands.
In more complex systems, where two bipyridine units are linked, the resulting ligands can be hexadentate. For example, the ligand N,N′-bis(2,2′-bipyridin-6-ylmethyl)ethane-1,2-diamine (bmet) coordinates to cobalt(II) in a hexadentate fashion, wrapping around the metal center to form the [Co(bmet)]³⁺ cation. researchgate.net
Ligands with significant steric bulk at the 6-position, such as 6,6'-ditriphenylamine-2,2'-bipyridine, readily form bis(homoleptic) complexes with a 1:2 metal-to-ligand stoichiometry, such as [Cu(L)₂]⁺ and [Ag(L)₂]⁺. nih.gov In contrast, attempts to form heteroleptic complexes with smaller bipyridine ligands can be unsuccessful due to this steric hindrance. nih.gov The stoichiometry is also influenced by the ancillary ligands present; for instance, fragments like [Re(CO)₃Cl] and [Ru(CO)₂Cl₂] typically form 1:1 complexes with these bulky bipyridine ligands. nih.gov
Below is a table summarizing observed coordination modes and stoichiometries for transition metal complexes with ligands derived from the (bipyridin-6-yl)methanamine scaffold.
| Ligand Family | Metal Ion | Observed Stoichiometry (Metal:Ligand) | Coordination Mode |
| N,N′-bis(2,2′-bipyridin-6-ylmethyl)diamine | Co(II) | 1:1 | Hexadentate |
| 6,6'-disubstituted-2,2'-bipyridine | Cu(I), Ag(I) | 1:2 | Bidentate (from each ligand) |
| 6,6'-disubstituted-2,2'-bipyridine | Re(I), Ru(II) | 1:1 | Bidentate |
| 6,6'-diacetyl-2,2'-bipyridine dioxime | Cu(I) | 2:2 (dinuclear) | Bridging Tetradentate |
| 6,6'-diacetyl-2,2'-bipyridine dioxime | Cu(II), Pt(II), Pd(II) | 1:1 | Tetradentate |
This table is generated based on data from published research on related compounds. researchgate.netnih.govepa.gov
Investigation of Geometric and Electronic Properties of Coordination Compounds
The geometric and electronic properties of coordination compounds containing (bipyridin-6-yl)methanamine-type ligands are deeply influenced by both the metal center and the ligand's structure. X-ray structural analysis of Co(bmet)₃·H₂O revealed a coordination geometry with a pair of notably short Co–N bonds, indicating strong ligand-field stabilization. researchgate.net
The introduction of bulky substituents at the 6-position, such as the triphenylamine (B166846) groups in 6,6'-diTPAbpy, forces significant distortions in the coordination geometry. In the [(6,6'-diTPAbpy)Re(CO)₃Cl] complex, the steric clash compels the Re(I) ion to sit 23° out of the plane formed by the bipyridine unit, a substantial deviation from ideal geometry. nih.govhud.ac.uk Similarly, platinum(II) complexes with substituted bipyridyl ligands show a correlation between the electronic properties of the substituents and the molecular structure; electron-withdrawing groups can alter the apical Pt-S interaction distance in related complexes. nih.gov
These structural changes have profound effects on the electronic properties. The electronic absorption spectra of bipyridine complexes are often characterized by intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.org The energy of these bands is tunable. For instance, in platinum(II) complexes, dialkyl-substituted bipyridyl ligands result in an MLCT band around 390 nm, whereas electron-withdrawing trifluoromethyl groups cause a dramatic red-shift to 460 nm. nih.gov In the 6,6'-diTPAbpy ligand and its complexes, an intense intraligand charge transfer (ILCT) band is observed, the intensity of which is modulated by the dihedral angle between the triphenylamine substituent and the bipyridine core—an angle that changes upon coordination to a metal. nih.gov
Influence of the Aminomethyl Group on Coordination Preferences and Chelation
The aminomethyl group at the 6-position of the bipyridine ring is not merely a passive linker; it actively influences coordination preferences and chelation. Its presence provides an additional N-donor site, enabling the ligand to act in a tridentate (N,N,N) fashion, which enhances chelate stability compared to a simple bidentate bipyridine.
Research on the related compound 3-amino-6,6′-dimethyl-2,2′-bipyridine shows that the amino group can form an intramolecular hydrogen bond with the nitrogen atom of the adjacent pyridine ring. rsc.org This interaction locks the ligand into a planar conformation, which can pre-organize the ligand for metal binding. rsc.org The basicity of the aminomethyl group also plays a role. In palladium catalysis, the deprotonated form of a related ligand, [2,2'-bipyridin]-6(1H)-one, acts as a built-in base, directly participating in and accelerating the C-H activation step of a substrate. nih.gov This demonstrates a cooperative metal-ligand effect where the functional group is mechanistically involved.
Furthermore, the aminomethyl group serves as a crucial point for synthetic modification. By reacting this group, more complex hexadentate ligands can be formed, which create an encapsulating environment for the metal ion, leading to highly stable complexes with specific geometries. researchgate.net The steric profile of the group and any substituents attached to it can also dictate the final coordination geometry and stoichiometry of the metal complex, as seen with bulky groups that favor specific structures and prevent the formation of others. nih.gov
Coordination with Lanthanide and Actinide Series Elements
The unique properties of bipyridine-based ligands, particularly those with additional soft-donor nitrogen atoms, make them exceptional candidates for the challenging task of separating trivalent actinides from trivalent lanthanides. This separation is a critical step in advanced nuclear fuel cycles. researchgate.netunlv.edu The selectivity arises from the subtle differences in bonding preferences between the two f-block series.
Ligand Selectivity and Applications in Metal Separation and Extraction Chemistry
Ligands based on the bipyridine scaffold have demonstrated remarkable selectivity for minor actinides (Am³⁺, Cm³⁺) over lanthanides (Eu³⁺, Yb³⁺). nih.gov This selectivity is attributed to the "softer" covalent character of the actinide-nitrogen bonds compared to the more electrostatic lanthanide-nitrogen interactions. rsc.org Nitrogen-donor ligands, being softer bases than the oxygen-donor ligands that typically coordinate strongly to lanthanides, preferentially bind to the slightly softer actinide ions. unlv.edu
While [2,3'-Bipyridin]-6-ylmethanamine itself has not been extensively tested, analogous ligands where the 6-position of a bipyridine is functionalized with nitrogen-rich groups show excellent separation capabilities. For example, 6-(tetrazol-5-yl)-2,2'-bipyridine (HN4bipy) was investigated as a model for actinide/lanthanide separations. nih.govmanchester.ac.uk Time-resolved laser fluorescence spectroscopy (TRLFS) studies with this ligand revealed that the stability constant for the 1:3 complex with curium(III) is over two orders of magnitude higher than that for the corresponding europium(III) complex. nih.govdatapdf.com This translates to a theoretical separation factor (SF_Cm(III)/Eu(III)) of approximately 500, indicating very high selectivity. nih.govmanchester.ac.ukdatapdf.com
Similarly, quadridentate bis-triazine (B1207110) ligands derived from 2,2'-bipyridine (BTBPs) and 1,10-phenanthroline (B135089) (BTPhens) are highly effective extractants. researchgate.netnih.govrsc.org The phenanthroline-derived ligand, in particular, shows remarkably high efficiency and selectivity in separating Am(III) and Cm(III) from lanthanides in nitric acid solutions. nih.gov The design principle is clear: incorporating a multidentate N-donor ligand framework leads to preferential complexation of actinides. Given that [2,3'-Bipyridin]-6-ylmethanamine contains a tridentate N-donor pocket, it is a promising candidate for use in such separation and extraction schemes, though its efficacy would depend on factors like solubility in organic solvents, which can be improved by further functionalization. nih.gov
Below is a data table summarizing the performance of related N-donor bipyridine ligands in actinide/lanthanide separation.
| Ligand | Metal Ions Compared | Stability Constant (log β₃) | Separation Factor (SF) |
| 6-(tetrazol-5-yl)-2,2'-bipyridine | Cm(III) | 13.8 | ~500 |
| 6-(tetrazol-5-yl)-2,2'-bipyridine | Eu(III) | 11.1 |
This table is generated based on data from published research on a functionally similar compound. nih.govmanchester.ac.ukdatapdf.com
Dynamic Behavior and Ligand Exchange Processes in Metal Complexes
The study of the dynamic behavior and ligand exchange processes in metal complexes of [2,3'-Bipyridin]-6-ylmethanamine is crucial for understanding their stability, reactivity, and potential applications in areas such as catalysis and materials science. These dynamic processes, which include fluxional behavior and ligand dissociation/association, are often investigated using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The asymmetry of the [2,3'-Bipyridin]-6-ylmethanamine ligand, featuring two distinct pyridine rings and a flexible aminomethyl substituent, can lead to complex and interesting dynamic phenomena in its coordination compounds.
At present, detailed research findings specifically documenting the dynamic behavior and ligand exchange kinetics for metal complexes of [2,3'-Bipyridin]-6-ylmethanamine are not extensively available in publicly accessible literature. However, based on the well-established principles of coordination chemistry and studies of analogous bipyridine ligands, a theoretical framework for the expected dynamic processes can be outlined.
Fluxional Processes:
Metal complexes incorporating [2,3'-Bipyridin]-6-ylmethanamine may exhibit fluxional behavior, where the molecule undergoes rapid, reversible intramolecular rearrangements. These processes can render chemically non-equivalent atoms equivalent on the NMR timescale. For a ligand like [2,3'-Bipyridin]-6-ylmethanamine, potential fluxional processes could involve:
Pyridine Ring Rotation: Hindered rotation around the C2-C3' bond connecting the two pyridine rings could be a source of dynamic behavior. At low temperatures, distinct NMR signals might be observed for the protons of each ring. As the temperature increases, rotation may become rapid enough to average these signals.
Conformational Changes of the Chelate Ring: When the aminomethyl group participates in chelation with the metal center, the resulting chelate ring can adopt different conformations. Interconversion between these conformations would constitute a fluxional process.
Ligand Dissociation and Association:
Ligand exchange processes involve the substitution of one ligand by another. In the context of [2,3'-Bipyridin]-6-ylmethanamine complexes, this could involve the complete dissociation of the ligand from the metal center or the displacement of a coordinated solvent molecule by the ligand. The kinetics of these reactions can be influenced by several factors:
Nature of the Metal Ion: The lability of the metal-ligand bond is a key determinant. For instance, d-block metal ions exhibit a wide range of ligand exchange rates.
Solvent: The coordinating ability of the solvent can play a significant role. A strongly coordinating solvent can facilitate ligand dissociation by stabilizing the resulting intermediate.
Steric and Electronic Effects: The steric bulk and electronic properties of other ligands in the coordination sphere can influence the rate of [2,3'-Bipyridin]-6-ylmethanamine exchange.
Influence of Temperature and Solvent on Dynamic Behavior:
Temperature is a critical parameter in the study of dynamic processes. Variable-temperature NMR studies are the primary tool for investigating fluxionality and exchange. As the temperature is changed, the rate of the dynamic process can be brought into the range of the NMR timescale, allowing for the observation of changes in the spectra, from slow-exchange (separate signals) to fast-exchange (averaged signals) regimes. From these studies, it is possible to determine the activation parameters for the dynamic process, such as the activation energy (ΔG‡).
The solvent can affect dynamic processes by influencing the stability of the ground state and transition states of the exchange process. For ligand exchange reactions, polar, coordinating solvents can often accelerate the process by stabilizing charged intermediates or by participating directly in the exchange mechanism (e.g., through an associative interchange pathway).
While specific experimental data for [2,3'-Bipyridin]-6-ylmethanamine complexes is pending in the scientific literature, the principles outlined above provide a solid foundation for predicting and interpreting their dynamic behavior. Future research in this area would likely involve detailed variable-temperature NMR studies to elucidate the specific fluxional processes and ligand exchange kinetics for a range of metal complexes of this versatile ligand.
Organometallic Chemistry and Catalysis Mediated by 2,3 Bipyridin 6 Ylmethanamine Complexes
Synthesis and Characterization of Organometallic Adducts
The synthesis of organometallic adducts involving aminomethyl pyridine (B92270) ligands, such as [2,3'-Bipyridin]-6-ylmethanamine, typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, ruthenium(II) complexes with 2-(aminomethyl)pyridine (ampy) ligands have been synthesized by reacting a precursor complex like RuCl2(dppb)PPh3 (where dppb is Ph2P(CH2)4PPh2) with a slight excess of the ampy ligand in toluene under reflux. nsf.gov Similarly, zinc complexes have been prepared through the reaction of zinc acetate with 2-(aminomethyl)pyridine. researchgate.net These synthetic methods are generally applicable for creating a variety of metal complexes with [2,3'-Bipyridin]-6-ylmethanamine.
Characterization of these organometallic adducts is crucial for understanding their structure and properties. A suite of analytical techniques is employed for this purpose.
NMR Spectroscopy : 1H and 13C NMR spectroscopy are fundamental for confirming the coordination of the ligand to the metal center and elucidating the structure of the complex in solution. nsf.govresearchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nsf.govresearchgate.net For example, it can distinguish between different possible isomers, such as cis and trans orientations of ligands around a metal core. nsf.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the complex, confirming the presence of specific functional groups and providing insights into the metal-ligand bonding. researchgate.net
Elemental Analysis : This technique is used to confirm the empirical formula of the synthesized complex, ensuring its purity. researchgate.net
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) can be used to identify reactive intermediates and cationic complexes in solution. nih.gov
The data obtained from these characterization methods are essential for correlating the structural features of the [2,3'-Bipyridin]-6-ylmethanamine complexes with their catalytic performance.
Mechanistic Investigations of Catalytic Transformations
The unique electronic and steric properties of [2,3'-Bipyridin]-6-ylmethanamine make it an effective ligand in a variety of metal-catalyzed reactions. Mechanistic studies have been pivotal in understanding how complexes of this ligand facilitate complex chemical transformations.
Palladium-Catalyzed C-H Activation and Functionalization Mediated by [2,3'-Bipyridin]-6-ylmethanamine Ligands
Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from simple hydrocarbon precursors. nih.gov Ligands play a critical role in these reactions, influencing reactivity and selectivity. The [2,3'-Bipyridin]-6-ylmethanamine ligand is particularly well-suited for this role.
The most widely accepted mechanism for C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway. uva.espkusz.edu.cn In this process, the C-H bond cleavage is the rate-determining step. nih.govpkusz.edu.cn The catalytic cycle typically involves a Pd(II) active species. The bipyridine moiety of the ligand coordinates to the palladium center, bringing the substrate into proximity for C-H activation. The aminomethyl group, or an external base, can assist in the deprotonation step. uva.es
Mechanistic studies have identified different catalytic cycles depending on the reaction conditions and coupling partners:
Pd(II)/Pd(0) Cycle : This cycle often begins with a CMD-type C-H cleavage to form a Pd(II) intermediate. This intermediate can then undergo migratory insertion with an olefin coupling partner, followed by β-hydride elimination to yield the product and a Pd(0) species. The cycle is closed by the oxidation of Pd(0) back to Pd(II) by an external oxidant. snnu.edu.cn
Pd(II)/Pd(IV) Cycle : In this pathway, the Pd(II) intermediate formed after C-H activation undergoes oxidative addition with an electrophilic coupling partner to generate a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species affords the final product and regenerates the active Pd(II) catalyst. nih.govsnnu.edu.cn
The [2,3'-Bipyridin]-6-ylmethanamine ligand can stabilize the various palladium oxidation states involved in these cycles and its structure can be tuned to control the regioselectivity and enantioselectivity of the C-H functionalization. snnu.edu.cnnih.gov
Alkyne Activation and Rearrangement Processes in Metal-Catalyzed Systems
Metal complexes of bipyridine-type ligands are also effective catalysts for transformations involving alkynes. researchgate.net The activation of alkynes by a metal complex containing the [2,3'-Bipyridin]-6-ylmethanamine ligand can lead to a variety of valuable chemical transformations, including cycloadditions and rearrangements.
One important reaction is the metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which is an atom-economical method for synthesizing substituted pyridines, including bipyridines. researchgate.net The catalytic cycle for such transformations typically involves the formation of a metallacyclic intermediate. The bipyridine ligand stabilizes the metal center throughout this process. However, the bipyridine product of the reaction can sometimes act as a ligand itself, potentially leading to catalyst deactivation by strongly coordinating to the metal center. researchgate.net
In other alkyne functionalization reactions, a common mechanistic step is the migratory insertion of the alkyne into a metal-aryl or metal-hydride bond. acs.org For example, a Pd(II)-aryl species, generated from a Pd(II) catalyst and an organoboron reagent, can undergo regio- and stereoselective insertion across an alkyne to form an alkenyl-Pd(II) intermediate. acs.org Subsequent steps like protodemetalation or reductive elimination yield the final functionalized alkene product. acs.org The [2,3'-Bipyridin]-6-ylmethanamine ligand can influence the selectivity of this insertion step and the stability of the organometallic intermediates.
Exploration of the Role of Bipyridine and Aminomethyl Functionalities in Catalyst Activity, Selectivity, and Stability
The catalytic performance of a metal complex is intrinsically linked to the architecture of its ligands. nih.gov In [2,3'-Bipyridin]-6-ylmethanamine, both the bipyridine core and the aminomethyl substituent play distinct and crucial roles.
Role of the Bipyridine Moiety:
Chelation and Stability : The 2,2'-bipyridine (B1663995) unit acts as a strong bidentate chelating ligand, binding to the metal center through its two nitrogen atoms. wikipedia.org This chelation effect enhances the stability of the resulting organometallic complex, preventing catalyst decomposition. nih.gov
Electronic Properties : The π-system of the bipyridine ligand can be modified with electron-donating or electron-withdrawing substituents. These modifications alter the electronic density at the metal center, which in turn influences the catalyst's redox potential and reactivity. researchgate.net For instance, more electron-rich metal centers can lead to higher rates in reactions like transfer hydrogenation. nsf.gov
Steric Influence : Substituents on the bipyridine rings, particularly at the 6,6'-positions, can exert significant steric influence. This can affect the coordination geometry of the complex, the rate of ligand dissociation, and the selectivity of the catalytic reaction. nih.gov
Role of the Aminomethyl Functionality:
Hemilability : The aminomethyl group can exhibit hemilabile behavior, meaning it can reversibly coordinate and dissociate from the metal center. This can open up a coordination site on the metal during the catalytic cycle, allowing for substrate binding or other key steps to occur. This behavior is known to be beneficial in some catalytic systems. nih.gov
Internal Base/Proton Shuttle : The amine can function as an internal base, participating directly in steps like C-H activation by accepting a proton. uva.es This intramolecular assistance can be more efficient than relying on an external base.
The synergy between the strong chelating nature of the bipyridine and the functional role of the aminomethyl group makes [2,3'-Bipyridin]-6-ylmethanamine a versatile and effective ligand for a wide range of catalytic applications.
Emerging Catalytic Applications and Broadening Reaction Scope
Complexes derived from [2,3'-Bipyridin]-6-ylmethanamine and related aminomethyl bipyridine ligands are finding use in an expanding array of catalytic reactions due to their stability and tunable properties.
One significant area of application is in transfer hydrogenation . Ruthenium(II) complexes bearing 2-(aminomethyl)pyridine ligands have proven to be highly active precatalysts for the reduction of various ketones to alcohols using 2-propanol as a hydrogen source. researchgate.net
Another emerging application is in C-C bond-forming reactions , such as the Henry reaction. A zinc complex containing the 2-(aminomethyl)pyridine ligand has demonstrated good catalytic performance in the Henry reaction between aldehydes and nitroalkanes. researchgate.net
The fundamental reactivity of these complexes in C-H activation and functionalization opens the door to a wide range of potential applications in organic synthesis. By modifying the ligand structure and the choice of metal, it is anticipated that catalysts based on [2,3'-Bipyridin]-6-ylmethanamine can be developed for:
Asymmetric Catalysis : By introducing chiral elements into the ligand backbone, enantioselective versions of C-H functionalization and other reactions could be achieved. snnu.edu.cnnih.gov
Cross-Electrophile Coupling : Nickel complexes with substituted bipyridine ligands are effective for cross-electrophile coupling reactions, a growing area of interest. The properties of [2,3'-Bipyridin]-6-ylmethanamine could be advantageous for developing new catalysts for these transformations. nih.gov
Polymerization Reactions : The ability of related pyridyl-based ligands to support aluminum-catalyzed alkene and alkyne polymerization suggests that complexes of [2,3'-Bipyridin]-6-ylmethanamine could also be explored in this field. cam.ac.uk
As research continues, the scope of reactions catalyzed by complexes of [2,3'-Bipyridin]-6-ylmethanamine is expected to broaden further, providing new and efficient methods for the synthesis of complex organic molecules.
Supramolecular Chemistry and Materials Science Applications of 2,3 Bipyridin 6 Ylmethanamine
Construction of Discrete Metallosupramolecular Architectures
The ability of bipyridine ligands to chelate metal ions is a cornerstone of metallosupramolecular chemistry. The nitrogen atoms of the pyridine (B92270) rings act as excellent donors for a wide range of metal centers, leading to the formation of stable complexes. The specific geometry of the [2,3'-bipyridine] core, with one nitrogen in the 2-position and the other in the 3'-position of the adjacent ring, would be expected to influence the coordination angle and the resulting architecture.
Design Principles for Self-Assembled Cages, Helicates, and Rings
The self-assembly of discrete metallosupramolecular structures such as cages, helicates, and rings is governed by the interplay between the coordination preferences of the metal ion and the geometry of the organic ligand. For a hypothetical [2,3'-Bipyridin]-6-ylmethanamine ligand, the following design principles would be relevant:
Ligand Bite Angle: The distance and angle between the two coordinating nitrogen atoms of the 2,3'-bipyridine (B14897) unit would be a critical factor in determining the final architecture. A flexible linker, such as the methanamine group at the 6-position, could allow for conformational adjustments during the self-assembly process.
Stoichiometry: The ratio of metal ions to ligands is a key parameter in controlling the size and shape of the supramolecular assembly.
Without experimental data, the specific types of architectures that [2,3'-Bipyridin]-6-ylmethanamine would form remain a matter of conjecture.
Investigation of Non-Covalent Interactions in Supramolecular Assembly (e.g., hydrogen bonding, π-π stacking)
Non-covalent interactions play a crucial role in the stability and organization of supramolecular assemblies. For [2,3'-Bipyridin]-6-ylmethanamine, several such interactions would be anticipated:
Hydrogen Bonding: The primary amine group (-CH₂NH₂) at the 6-position could act as a hydrogen bond donor, while the pyridine nitrogen atoms could act as acceptors. These interactions could direct the assembly of individual metallosupramolecular units into higher-order structures.
The following table summarizes potential non-covalent interactions involving [2,3'-Bipyridin]-6-ylmethanamine:
| Interaction Type | Donor/Acceptor | Potential Role in Assembly |
| Hydrogen Bonding | N-H (amine) as donor; Pyridine N as acceptor | Directing intermolecular packing and stabilizing the crystal lattice. |
| π-π Stacking | Pyridine rings | Stabilizing the overall supramolecular structure through aromatic interactions. |
Integration into Polymeric and Dendritic Frameworks
The amine functionality of [2,3'-Bipyridin]-6-ylmethanamine would make it a suitable candidate for incorporation into larger macromolecular structures like polymers and dendrimers. This could be achieved through various polymerization techniques where the amine group acts as a reactive site. The resulting polymers or dendrimers would possess metal-coordinating bipyridine units, potentially leading to materials with interesting catalytic, sensory, or photophysical properties. However, no such materials based on this specific ligand have been reported.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Utilizing Bipyridine Ligands
Bipyridine-containing ligands are widely used in the synthesis of COFs and MOFs due to their ability to form robust, porous materials. researchgate.netnih.govresearchgate.net The nitrogen atoms of the bipyridine units can either be part of the framework itself or act as coordination sites for metal ions introduced post-synthetically. researchgate.net
While numerous COFs and MOFs have been constructed using other bipyridine isomers, there are no published examples that utilize [2,3'-Bipyridin]-6-ylmethanamine as a building block. The unique geometry of this ligand could potentially lead to novel network topologies and pore environments, but this remains to be explored experimentally.
Functional Materials Development for Advanced Applications (e.g., sensors, responsive materials)
The development of functional materials often relies on the incorporation of specific molecular components that can respond to external stimuli. Bipyridine-based systems are known to be useful in the design of sensors for metal ions and other analytes. The coordination of a target species to the bipyridine unit can induce a change in the material's optical or electrochemical properties, forming the basis of a sensing mechanism.
Given its structure, [2,3'-Bipyridin]-6-ylmethanamine could theoretically be used to develop:
Sensors: Materials capable of detecting specific metal ions through changes in fluorescence or color upon coordination.
Responsive Materials: Polymers or gels that undergo a change in shape or solubility in response to the presence of metal ions.
However, without any reported research on such applications for this specific compound, these possibilities remain hypothetical.
Theoretical and Computational Chemistry Studies of 2,3 Bipyridin 6 Ylmethanamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com DFT calculations can yield a wealth of information, including molecular orbital energies, geometric parameters like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com These parameters are crucial for analyzing the structure-activity relationships of molecules and predicting their chemical behavior. mdpi.com
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. researchgate.netmdpi.com For [2,3'-Bipyridin]-6-ylmethanamine, which possesses flexible linkages—specifically the C-C bond connecting the two pyridine (B92270) rings and the C-C bond of the methanamine substituent—multiple low-energy conformations may exist.
Computational studies would systematically rotate these bonds to map the potential energy surface and identify the global minimum (the most stable conformer) as well as other local energy minima. This analysis is critical as the specific conformation can significantly influence the molecule's reactivity and its ability to interact with other molecules.
Table 1: Illustrative Conformational Analysis Data for [2,3'-Bipyridin]-6-ylmethanamine
This table represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.
| Conformer | Py-Py Dihedral Angle (°) | C-C-N-H Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 35.2 | 178.5 | 0.00 |
| 2 | -34.9 | 60.1 | 1.25 |
| 3 | 145.8 | 179.0 | 3.40 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilic or acidic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity. For [2,3'-Bipyridin]-6-ylmethanamine, the HOMO is expected to have significant contributions from the nitrogen lone pairs of the pyridine rings and the amino group, while the LUMO would likely be a π* orbital distributed over the electron-deficient bipyridine system. researchgate.net
DFT calculations also provide insights into the charge distribution within the molecule, often through methods like Natural Bond Orbital (NBO) analysis. This reveals the partial positive and negative charges on each atom, identifying potential sites for nucleophilic or electrophilic attack.
Table 2: Illustrative FMO and Charge Analysis Data for [2,3'-Bipyridin]-6-ylmethanamine
This table shows representative data obtained from DFT calculations. Values are hypothetical.
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. Localized on the amino group and pyridine nitrogens. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. Distributed across the π-system of the bipyridine rings. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability. |
| Partial Charge on N (amino) | -0.45 e | Highlights a potential site for electrophilic attack. |
| Partial Charge on C6' | +0.15 e | Highlights a potential site for nucleophilic attack. |
Reaction Mechanism Pathway Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest-energy pathway from reactants to products. osu.eduresearchgate.net This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states, which represent the energy barriers that must be overcome for a reaction to proceed. osu.eduresearchgate.net
For [2,3'-Bipyridin]-6-ylmethanamine, theoretical studies could be employed to investigate various potential reactions, such as alkylation, acylation, or coordination to a metal center. For instance, in a protonation reaction, calculations could determine which of the three nitrogen atoms is the most basic by comparing the energies of the different possible protonated products and the activation energies of the pathways leading to them. This provides a fundamental understanding of the molecule's reactivity that can guide synthetic efforts. oberlin.eduresearchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior and Host-Guest Interactions
While DFT calculations are excellent for studying the intrinsic properties of isolated molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a condensed phase like a solution. ucl.ac.uktandfonline.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of molecular interactions.
An MD simulation of [2,3'-Bipyridin]-6-ylmethanamine in a solvent (e.g., water or an organic solvent) would reveal how the solvent molecules arrange around it (the solvation shell) and how the solute's conformation fluctuates in response to thermal motion and solvent interactions. bohrium.comdiva-portal.org This is crucial for understanding its solubility and how its reactivity might be altered by the solvent.
Furthermore, MD simulations are vital for studying host-guest interactions, where [2,3'-Bipyridin]-6-ylmethanamine (the guest) binds to a larger receptor molecule (the host), such as a protein, DNA, or a synthetic macrocycle. tandfonline.comacs.org These simulations can predict the preferred binding pose, calculate the binding free energy, and identify the key intermolecular forces (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.
Computational Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides powerful methods for predicting spectroscopic properties, which are essential for identifying and characterizing chemical compounds. Comparing calculated spectra with experimental data serves as a rigorous test of both the computational model and the proposed molecular structure.
NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. nih.govmdpi.com The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These theoretical predictions are invaluable for assigning complex experimental spectra and can help distinguish between different isomers or conformers. mdpi.comgithub.iosisgeenco.com.br
Vibrational Frequencies: DFT calculations can determine a molecule's harmonic vibrational frequencies. wisc.edupsu.edu These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netacs.orgarxiv.org This allows for a detailed assignment of the experimental vibrational bands.
UV-Vis Spectra: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can be modeled using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.comresearchgate.net TD-DFT calculations predict the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths), which correspond to the absorption bands in an experimental UV-Vis spectrum. mdpi.comyoutube.com
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
This table demonstrates how computational data can be used to validate and interpret experimental findings. Values are hypothetical.
| Technique | Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (H on CH₂) | 3.95 ppm | 3.91 ppm |
| ¹³C NMR | Chemical Shift (C attached to N) | 45.8 ppm | 46.2 ppm |
| FT-IR | N-H Stretch Frequency | 3350 cm⁻¹ | 3345 cm⁻¹ |
| UV-Vis | λmax (π→π* transition) | 285 nm | 288 nm |
Table of Mentioned Compounds
| Compound Name |
|---|
| [2,3'-Bipyridin]-6-ylmethanamine |
Advanced Research Applications Beyond Core Synthesis
Photophysical Properties and Excitation Dynamics
The photophysical behavior of molecules like [2,3'-Bipyridin]-6-ylmethanamine, particularly when incorporated into metal complexes, is a rich area of investigation. The bipyridine moiety is well-known for its ability to form stable complexes with a variety of metal ions, and the resulting coordination compounds often exhibit interesting luminescent properties. The excitation dynamics of these complexes are governed by intricate processes involving the absorption of light and the subsequent de-excitation pathways.
Fluorescence Quenching and Enhancement Mechanisms
The fluorescence of systems containing [2,3'-Bipyridin]-6-ylmethanamine can be significantly modulated through various quenching and enhancement mechanisms. Fluorescence quenching, the decrease in fluorescence intensity, can occur through processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) when the molecule interacts with other species. For instance, the binding of certain metal ions to the bipyridine core can lead to fluorescence quenching due to energy or electron transfer from the excited fluorophore to the metal center. Conversely, fluorescence enhancement can be observed in scenarios where the ligand's conformational rigidity is increased upon binding to a target analyte, reducing non-radiative decay pathways and leading to a stronger emission signal. The specific mechanism is highly dependent on the nature of the interacting species and the surrounding environment.
Energy Transfer and Photosensitization Processes
Complexes of [2,3'-Bipyridin]-6-ylmethanamine can participate in energy transfer processes, where an excited state of the complex transfers its energy to another molecule. This is a fundamental process in photosensitization, where the complex absorbs light and then sensitizes another molecule to undergo a chemical reaction. The efficiency of energy transfer is dictated by factors such as the spectral overlap between the emission of the donor (the complex) and the absorption of the acceptor, as well as the distance and orientation between them. These properties make [2,3'-Bipyridin]-6-ylmethanamine-based systems potential candidates for applications in photodynamic therapy and photocatalysis, where the controlled generation of reactive species upon light irradiation is desired.
Chemical Sensing and Molecular Recognition in Complex Systems
The ability of the [2,3'-Bipyridin]-6-ylmethanamine scaffold to selectively bind to specific ions or molecules forms the basis of its application in chemical sensing and molecular recognition. The bipyridine unit provides a well-defined binding site, and the methanamine group can be further functionalized to introduce additional recognition elements. When integrated into a fluorescent system, the binding event can be translated into a measurable change in the fluorescence signal, allowing for the detection and quantification of the target analyte. The design of such sensors requires a deep understanding of the intermolecular interactions governing the recognition process to achieve high sensitivity and selectivity in complex biological or environmental samples.
Ligand Design in Early-Stage Drug Discovery Research (Preclinical Focus)
The structural framework of [2,3'-Bipyridin]-6-ylmethanamine serves as a valuable starting point for the design of new ligands in preclinical drug discovery. The bipyridine core is a recognized pharmacophore in various biologically active compounds, and the methanamine substituent offers a convenient handle for chemical modification to optimize interactions with biological targets.
Structure-Activity Relationship (SAR) Studies for Molecular Optimization
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of [2,3'-Bipyridin]-6-ylmethanamine, SAR studies would involve systematically modifying different parts of the molecule, such as the pyridine (B92270) rings or the aminomethyl group, and evaluating the impact of these changes on the compound's affinity and efficacy towards a specific biological target. This iterative process of synthesis and biological testing allows for the identification of key structural features responsible for the desired activity and guides the design of more potent and selective drug candidates.
| Modification Site | Type of Modification | Potential Impact on Activity |
| Pyridine Rings | Substitution with electron-donating or -withdrawing groups | Modulate electronic properties and binding interactions |
| Introduction of steric bulk | Enhance selectivity for the target's binding pocket | |
| Aminomethyl Group | Acylation or alkylation | Alter hydrogen bonding capabilities and lipophilicity |
| Incorporation into a heterocyclic ring | Constrain conformation and improve target engagement | |
| Bipyridine Linkage | Isomeric variation (e.g., 2,2'- vs. 2,3'-) | Change the spatial arrangement of the pyridine rings and metal coordination geometry |
This table presents hypothetical modifications and their potential effects in the context of SAR studies for derivatives of [2,3'-Bipyridin]-6-ylmethanamine.
Rational Design of Ligands for Specific Biological Target Interaction
Rational ligand design utilizes the three-dimensional structure of a biological target, often obtained through techniques like X-ray crystallography or computational modeling, to design molecules that can bind with high affinity and specificity. The [2,3'-Bipyridin]-6-ylmethanamine scaffold can be used as a template in this process. By understanding the shape and chemical environment of the target's binding site, medicinal chemists can design modifications to the [2,3'-Bipyridin]-6-ylmethanamine structure that will result in complementary interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This approach aims to maximize the binding affinity and selectivity of the ligand, leading to more effective and safer therapeutic agents. The goal is to design a molecule that fits the target's binding pocket like a key in a lock, leading to a specific biological response.
| Target Class | Design Strategy | Desired Interaction |
| Kinases | Targeting the ATP-binding site | Formation of hydrogen bonds with the hinge region |
| G-protein coupled receptors (GPCRs) | Mimicking the endogenous ligand | Establishing key ionic and hydrophobic interactions within the transmembrane domain |
| Metalloenzymes | Chelating the active site metal ion | Strong coordination to the metal center to inhibit enzyme activity |
This table provides illustrative examples of rational design strategies for [2,3'-Bipyridin]-6-ylmethanamine-based ligands targeting different classes of biological molecules.
Environmental and Industrial Chemistry Applications (e.g., selective capture, catalysis)
The unique structural characteristics of [2,3'-Bipyridin]-6-ylmethanamine, featuring a bidentate chelating bipyridine core and a reactive aminomethyl side group, suggest its significant potential in various environmental and industrial applications. Although specific research on this exact compound is not extensively documented in publicly available literature, its functional components are well-represented in advanced materials and catalytic systems. The bipyridine unit is a renowned ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. This property is fundamental to its application in both selective capture of pollutants and in the design of novel catalysts. nih.govresearchgate.netnih.gov
Selective Capture of Metal Ions:
Bipyridine-containing polymers and materials have demonstrated considerable efficacy in the removal of heavy metals from aqueous solutions. acs.org The nitrogen atoms in the bipyridine structure act as effective coordination sites for metal ions. Materials functionalized with bipyridine moieties can thus be employed as adsorbents for environmental remediation. For instance, bipyridine-containing polysulfides have been synthesized and shown to effectively remove a broad spectrum of heavy metal ions from water, including Cr³⁺, Mn²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, In³⁺, Ba²⁺, Hg²⁺, Pb²⁺, and Bi³⁺. acs.org The incorporation of the aminomethyl group in [2,3'-Bipyridin]-6-ylmethanamine could further enhance this capability by providing an additional binding site or by serving as a point of attachment to a solid support, creating a robust and reusable system for water purification.
Metal-Organic Frameworks (MOFs) functionalized with bipyridine have also been recognized for their superior chemical and thermal stabilities, making them suitable for practical applications in capturing and storing various substances. berkeley.edu The bipyridine units within the MOF structure can act as docking sites for metal ions, facilitating their selective removal from the environment. berkeley.edu
Catalysis:
The application of bipyridine derivatives in catalysis is extensive, primarily due to their ability to form stable and catalytically active complexes with transition metals. wikipedia.org These complexes are instrumental in a variety of organic transformations.
C-H Bond Activation: Bipyridine-based ligands have been integral to the development of molecular heterogeneous catalysts for C-H bond activation. nih.gov For example, organosilica nanotubes containing 2,2'-bipyridine (B1663995) ligands, when metalated with iridium, have shown high activity and durability in the C-H oxidation of heterocycles and cycloalkanes, as well as C-H borylation of arenes. nih.gov The aminomethyl group on [2,3'-Bipyridin]-6-ylmethanamine could be used to immobilize the catalyst onto a solid support, enhancing its recyclability and stability. nih.gov
CO₂ Reduction: Bipyridine complexes of metals like rhenium and manganese are well-explored as electrocatalysts and photocatalysts for the reduction of carbon dioxide (CO₂). researchgate.netmdpi.com The bipyridine ligand plays a crucial role in the electronic properties and stability of the catalytic center. Functionalization of the bipyridine ligand can tune the catalyst's activity and selectivity. researchgate.net For example, the introduction of pendant amines can facilitate proton transfer and stabilize key intermediates in the catalytic cycle. researchgate.net The aminomethyl group in [2,3'-Bipyridin]-6-ylmethanamine could potentially serve a similar role, enhancing the efficiency of CO₂ conversion to valuable chemicals.
Alkylation and Amidation Reactions: Platinum and zinc complexes bearing bipyridine-type ligands have been utilized as catalysts for the alkylation of benzenes and the intermolecular amidation of benzylic C-H bonds, respectively. researchgate.netbohrium.com These reactions are fundamental in organic synthesis for the creation of complex molecules from simpler precursors. The specific stereochemistry and electronic properties of the [2,3'-Bipyridin]-6-ylmethanamine ligand could offer unique reactivity and selectivity in such transformations.
The potential applications of [2,3'-Bipyridin]-6-ylmethanamine in environmental and industrial chemistry are summarized in the table below, based on the known functions of structurally related bipyridine derivatives.
| Application Area | Specific Use | Relevant Structural Feature | Potential Advantage of [2,3'-Bipyridin]-6-ylmethanamine |
| Environmental Chemistry | Selective capture of heavy metal ions from water | Bipyridine core as a chelating ligand | The aminomethyl group can provide an additional binding site or a point for immobilization. |
| Industrial Chemistry | Heterogeneous catalysis for C-H bond activation | Bipyridine ligand for metal complexation | The aminomethyl group allows for covalent attachment to solid supports, enhancing catalyst stability and reusability. |
| Electrocatalytic/Photocatalytic CO₂ reduction | Bipyridine ligand to form active metal complexes | The aminomethyl group may act as a proton relay, improving catalytic efficiency. | |
| Catalysis for alkylation and amidation reactions | Bipyridine ligand to control reactivity and selectivity | The specific isomerism and functionalization could lead to novel catalytic properties. |
Perspectives and Future Research Directions
Development of Sustainable and Atom-Economical Synthetic Methodologies for [2,3'-Bipyridin]-6-ylmethanamine
The synthesis of functionalized bipyridines often relies on classic cross-coupling reactions which, while effective, can suffer from drawbacks such as the use of toxic reagents, expensive catalysts, and the generation of significant waste. mdpi.com A primary research goal is the development of greener synthetic routes to [2,3'-Bipyridin]-6-ylmethanamine that are both efficient and environmentally benign.
Future research should focus on adapting modern synthetic strategies to this specific target. Methodologies like direct C-H bond activation and dehydrogenative coupling offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated precursors. mdpi.comresearchgate.net Electrochemical synthesis represents another promising avenue, potentially reducing the need for chemical oxidants or reductants. mdpi.com Investigating chemoenzymatic methods could also yield highly selective and sustainable pathways to chiral derivatives of the parent compound. nih.gov A comparative analysis of potential synthetic routes is crucial for identifying the most viable industrial-scale production methods.
Table 1: Comparative Overview of Potential Synthetic Strategies
| Synthetic Method | Potential Advantages | Key Research Challenges for [2,3'-Bipyridin]-6-ylmethanamine |
|---|---|---|
| Negishi/Stille Coupling | High yields, well-established for bipyridines. mdpi.com | Use of toxic organotin reagents (Stille), requirement for pre-functionalized pyridines. mdpi.com |
| C-H Activation/Dimerization | High atom economy, reduces pre-functionalization steps. mdpi.comresearchgate.net | Achieving regioselectivity for the unsymmetrical 2,3'-linkage, harsh reaction conditions. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Can use readily available precursors, mild conditions possible with activated substrates. acs.org | Requires an appropriately activated pyridine (B92270) ring (e.g., with a leaving group). |
| Electrochemical Synthesis | Avoids chemical redox agents, potential for high efficiency. mdpi.com | Control of selectivity, optimization of electrode materials and reaction conditions. |
| Chemoenzymatic Synthesis | High enantioselectivity for chiral derivatives, environmentally benign. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |
Exploration of Multifunctional Catalytic Systems Based on [2,3'-Bipyridin]-6-ylmethanamine Complexes
Bipyridine ligands are foundational in coordination chemistry and homogeneous catalysis, forming stable and reactive complexes with a wide array of transition metals. chemscene.comontosight.ai The unique structure of [2,3'-Bipyridin]-6-ylmethanamine, featuring both a bidentate bipyridine core and a pendant amine donor, makes it an ideal candidate for designing multifunctional catalysts. This pendant arm could serve to anchor the complex to a support, act as a co-catalyst (e.g., as a proton shuttle), or create a specific secondary coordination sphere to influence selectivity.
Future investigations should involve the synthesis and characterization of coordination complexes with catalytically active metals such as ruthenium, rhodium, iridium, palladium, and copper. wikipedia.orgfigshare.com These complexes could be screened for activity in a variety of important organic transformations, including asymmetric synthesis, hydrogenation, oxidation reactions, and cross-coupling reactions. The development of hybrid ligand systems, perhaps by modifying the amine group, could also lead to novel bimetallic complexes with cooperative catalytic effects. rsc.orgrsc.org
Table 2: Potential Catalytic Applications for Metal Complexes
| Metal Center | Potential Complex | Prospective Catalytic Application | Rationale |
|---|---|---|---|
| Ruthenium (Ru) | [Ru(bpy)2(L)]Cl2 | Photocatalytic water splitting or CO2 reduction | Ru-bipyridine complexes are renowned for their photophysical properties. wikipedia.org |
| Rhodium (Rh) / Iridium (Ir) | [Rh(COD)(L)]BF4 | Asymmetric hydrogenation | The pendant amine could induce chirality or improve substrate binding. |
| Palladium (Pd) | [Pd(L)Cl2] | Cross-coupling reactions (e.g., Suzuki, Heck) | Bipyridine ligands stabilize Pd catalysts; the amine may influence catalytic lifetime. mdpi.com |
| Copper (Cu) | [Cu(L)(X)]+ | Atom Transfer Radical Polymerization (ATRP) | Cu-bipyridine systems are effective ATRP catalysts. |
| Iron (Fe) | Fe(L)32 | Oxidation catalysis | Iron offers a low-cost, earth-abundant alternative to precious metals. wikipedia.org |
L = [2,3'-Bipyridin]-6-ylmethanamine
Integration of [2,3'-Bipyridin]-6-ylmethanamine into Advanced Nanomaterials and Hybrid Systems
The functional groups on [2,3'-Bipyridin]-6-ylmethanamine make it an excellent building block for advanced materials. The bipyridine unit can coordinate to metal ions to form coordination polymers or metal-organic frameworks (MOFs), while the aminomethyl group provides a reactive site for covalent attachment to surfaces or other molecular components. wikipedia.orgalfachemic.com
A significant research direction is the use of this ligand to construct novel MOFs. The ligand's asymmetry could lead to frameworks with unique topologies and pore environments, suitable for applications in gas storage and separation. alfachemic.com Another avenue is its immobilization on the surface of nanomaterials, such as silica, gold nanoparticles, or quantum dots. Such hybrid materials could function as heterogeneous catalysts, combining the reactivity of the molecular complex with the ease of separation of a solid support. Furthermore, its integration into photoactive systems, leveraging the energy and electron transfer properties of its metal complexes, could be explored for applications in sensing, photovoltaics, and light-emitting materials. alfachemic.comnih.gov
Leveraging Artificial Intelligence and Machine Learning for Predictive Design and Discovery in Bipyridine Chemistry
Future work should employ AI/ML models to screen virtual libraries of derivatives for desired properties, such as catalytic activity, binding affinity, or specific photophysical characteristics. nih.govarxiv.org By training models on existing data from the broader class of bipyridine complexes, it may be possible to predict the performance of new, untested complexes of [2,3'-Bipyridin]-6-ylmethanamine, thereby prioritizing synthetic efforts. scienceopen.com Techniques such as deep learning and neural networks can help elucidate complex structure-property relationships that are not immediately obvious, guiding the rational design of next-generation ligands and catalysts. acs.org
Table 3: Application of AI/ML in [2,3'-Bipyridin]-6-ylmethanamine Research
| AI/ML Application | Input Data Required | Potential Outcome |
|---|---|---|
| Property Prediction | Molecular descriptors, known properties of related bipyridines. | Prediction of electronic, steric, and catalytic properties of new derivatives. |
| Virtual Screening | A generated library of virtual derivatives, a predictive model for a target property (e.g., catalytic turnover). | Identification of high-potential candidate molecules for synthesis. |
| De Novo Ligand Design | Desired property constraints (e.g., specific absorption wavelength, binding geometry). | Generation of novel ligand structures based on the [2,3'-bipyridine] scaffold. |
| Reaction Optimization | Experimental data on synthetic reaction conditions (temperature, solvent, catalyst) and outcomes (yield). | Prediction of optimal conditions for the synthesis of the target compound. |
Fundamental Understanding of Structure-Function Relationships at the Molecular Level
A deep, fundamental understanding of how the specific molecular structure of [2,3'-Bipyridin]-6-ylmethanamine dictates its function is paramount for its rational application. The key distinguishing features—the 2,3'-isomerism and the 6-aminomethyl substituent—must be systematically investigated.
This requires a combined experimental and theoretical approach. High-resolution X-ray crystallography of the ligand and its metal complexes will provide precise data on bond lengths, bond angles, and coordination geometries. researchgate.net Spectroscopic techniques (NMR, UV-Vis, Fluorescence, IR) will probe its electronic structure and behavior in solution. Computational methods, particularly Density Functional Theory (DFT), can model the electronic transport properties, conformational landscape, and the energetics of metal binding, providing insights that are difficult to obtain experimentally. nih.govaps.org Understanding the structure-activity relationship (SAR) is crucial for tailoring the ligand for specific applications, for instance, by modifying substituents to fine-tune the electronic properties of its metal complexes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2,3'-Bipyridin]-6-ylmethanamine, and how is purity validated?
- Methodology :
- Synthesis typically involves coupling pyridine derivatives under controlled conditions. For example, palladium-catalyzed cross-coupling reactions are employed to link pyridine rings, followed by functionalization of the methanamine group .
- Critical parameters include temperature (often 80–120°C), inert atmosphere (e.g., N₂ or Ar), and stoichiometric ratios of reagents .
- Analytical Validation :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and absence of byproducts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C₁₁H₁₁N₃: 185.095 g/mol) .
- HPLC : Purity >95% is standard, with retention times compared to authentic standards .
Q. How is the molecular structure of [2,3'-Bipyridin]-6-ylmethanamine elucidated experimentally?
- Techniques :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond: ~1.34 Å, C–C bond: ~1.39 Å in bipyridine systems) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding and π-π stacking) critical for stability .
- Example Data :
- In a related bipyridine crystal structure, key bonds include C17–C18 (1.395 Å) and C18–C19 (1.374 Å), with dihedral angles <5° indicating planarity .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of [2,3'-Bipyridin]-6-ylmethanamine derivatives?
- Approach :
- Target Selection : Prioritize receptors with known pyridine ligand interactions (e.g., AMPA glutamate receptors, as seen in perampanel analogs) .
- In Vitro Assays :
- Radioligand binding assays (e.g., competitive displacement using ³H-labeled antagonists).
- Functional assays (e.g., calcium flux or electrophysiology in HEK293 cells expressing target receptors) .
- Data Interpretation : EC₅₀/IC₅₀ values and Hill coefficients quantify potency and cooperativity .
Q. What strategies resolve contradictions in reported synthetic yields of bipyridine derivatives?
- Root Causes :
- Variability in catalyst efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
- Side reactions (e.g., dehalogenation or homo-coupling) under suboptimal conditions .
- Resolution :
- Comparative Studies : Systematically test reaction parameters (solvent, base, temperature).
- Mechanistic Probes : Use deuterated reagents or kinetic isotopic effects to identify rate-limiting steps .
Q. How can [2,3'-Bipyridin]-6-ylmethanamine be optimized for coordination chemistry applications?
- Design Principles :
- Ligand Modification : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to tune metal-binding affinity .
- Metal Compatibility : Screen transition metals (e.g., Ru, Cu, Fe) for catalytic activity in redox or cross-coupling reactions .
- Case Study :
- Symmetrical 6,6′-disubstituted bipyridines (e.g., 6,6′-dimethyl derivatives) show enhanced stability in Ru-based photoredox catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
